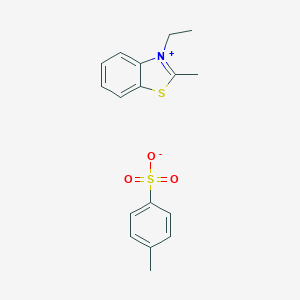
CID 6337020
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of antimony, compd. with nickel (1:3), can be achieved through various synthetic routes. One common method involves the direct combination of elemental antimony and nickel at high temperatures. This process typically requires a controlled environment to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods: In industrial settings, the production of antimony, compd. with nickel (1:3), often involves pyrometallurgical techniques. These methods include volatilization roasting and reduction smelting, which are used to extract and purify the compound from its ores. The choice of technology depends on the type and grade of the concentrate being processed .
Analyse Des Réactions Chimiques
Types of Reactions: CID 6337020, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when heated, antimony reacts with oxygen to form antimony trioxide. Similarly, nickel can undergo oxidation to form nickel oxide .
Common Reagents and Conditions:
Oxidation: Antimony reacts with oxygen in the air to form antimony trioxide.
Reduction: Antimony can be reduced by aluminum or iron to form elemental antimony.
Substitution: Antimony can react with halogens to form antimony trihalides.
Major Products:
Oxidation: Antimony trioxide (Sb2O3)
Reduction: Elemental antimony (Sb)
Substitution: Antimony trihalides (e.g., SbCl3, SbBr3)
Applications De Recherche Scientifique
CID 6337020, has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electrical and thermal properties.
Electrocatalysis: Employed in electrocatalytic hydrogen evolution reactions, demonstrating good catalytic activity.
Environmental Remediation: Utilized in the removal of antimony from contaminated water using modified graphene oxide composites.
Mécanisme D'action
The mechanism of action of antimony, compd. with nickel (1:3), involves its interaction with various molecular targets and pathways. For instance, in electrocatalysis, the compound facilitates the hydrogen evolution reaction by providing active sites for proton reduction. The specific molecular interactions depend on the application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Comparison: CID 6337020, is unique due to its specific stoichiometry and resulting properties. Compared to other nickel-antimony compounds, it offers distinct advantages in terms of stability and reactivity, making it suitable for specialized applications in materials science and industrial processes .
Propriétés
InChI |
InChI=1S/3Ni.Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODRKGILKZGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.840 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12503-49-0 |
Source


|
| Record name | Antimony, compd. with nickel (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with nickel (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














